An In-Depth Technical Guide to 4-Bromo-2,3-dimethylanisole (CAS No. 50638-48-7) for Advanced Chemical Synthesis
An In-Depth Technical Guide to 4-Bromo-2,3-dimethylanisole (CAS No. 50638-48-7) for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
4-Bromo-2,3-dimethylanisole, registered under CAS number 50638-48-7, is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the field of organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two vicinal methyl groups on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.
Core Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50638-48-7 | [1] |
| Molecular Formula | C₉H₁₁BrO | [3] |
| Molecular Weight | 215.09 g/mol | [1][3] |
| Boiling Point | 197 °C (lit.) | [1] |
| Density | 1.36 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.566 (lit.) | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Insoluble in water, soluble in organic solvents |
Safety and Handling
4-Bromo-2,3-dimethylanisole is classified as an irritant.[3] Researchers must adhere to standard laboratory safety protocols when handling this compound.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[1]
Synthesis of 4-Bromo-2,3-dimethylanisole: A Regioselective Approach
The preparation of 4-Bromo-2,3-dimethylanisole is most effectively achieved through the electrophilic bromination of 2,3-dimethylanisole. The choice of brominating agent and solvent system is critical to ensure high regioselectivity and yield.
The NBS/Acetonitrile System: A Superior Method
The use of N-Bromosuccinimide (NBS) in acetonitrile (CH₃CN) has been demonstrated to be a mild and highly regioselective method for the nuclear bromination of activated aromatic rings, such as methoxybenzenes.[2][4]
Causality Behind the Method:
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Regioselectivity: The methoxy group is a strong activating group and an ortho-, para-director. In 2,3-dimethylanisole, the para position (C4) is sterically more accessible than the ortho positions (C6), leading to the preferential formation of the 4-bromo isomer.
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Role of Acetonitrile: Acetonitrile, as a polar aprotic solvent, promotes an ionic reaction mechanism over a radical pathway.[4] This is crucial for achieving nuclear bromination on the aromatic ring rather than benzylic bromination of the methyl groups. The enhanced reactivity in acetonitrile allows the reaction to proceed under milder conditions (room temperature) and with shorter reaction times compared to less polar solvents like carbon tetrachloride.[4]
Caption: Synthesis of 4-Bromo-2,3-dimethylanisole via NBS bromination.
Detailed Experimental Protocol
The following protocol is based on the established methodology for the regioselective bromination of methoxyarenes using NBS in acetonitrile.[4]
Materials:
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2,3-Dimethylanisole
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N-Bromosuccinimide (NBS)
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Acetonitrile (CH₃CN), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylanisole (1.0 equivalent) in anhydrous acetonitrile.
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Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
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Work-up:
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Remove the acetonitrile under reduced pressure.
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Partition the residue between dichloromethane (or ethyl acetate) and water.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification:
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-2,3-dimethylanisole.
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Applications in Drug Discovery: A Key Intermediate for a Glucocorticoid Receptor Agonist
The synthetic utility of 4-Bromo-2,3-dimethylanisole is prominently highlighted by its role as a key intermediate in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (GR) agonist activity.[1] Glucocorticoids are a class of steroid hormones that are widely used in medicine for their anti-inflammatory and immunosuppressive properties. The development of non-steroidal GR agonists is an active area of research aimed at achieving the therapeutic benefits of glucocorticoids while minimizing their side effects.
The bromine atom in 4-Bromo-2,3-dimethylanisole serves as a handle for introducing further molecular complexity through cross-coupling reactions, a cornerstone of modern medicinal chemistry.
Caption: Role of 4-Bromo-2,3-dimethylanisole in GR agonist synthesis.
Spectroscopic Data for Characterization
Accurate characterization of synthetic intermediates is crucial for ensuring the integrity of a synthetic route. Below is a summary of expected spectroscopic data for 4-Bromo-2,3-dimethylanisole.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group protons will be a singlet around δ 3.8 ppm. The two methyl groups will appear as singlets in the aliphatic region (around δ 2.0-2.5 ppm). |
| ¹³C NMR | Expect distinct signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield. Signals for the methoxy carbon and the two methyl carbons will also be present. |
| IR Spectroscopy | Characteristic C-H stretching frequencies for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage. A C-Br stretching frequency will also be present in the fingerprint region.[3] |
| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio). |
Conclusion
4-Bromo-2,3-dimethylanisole is a synthetically valuable building block with demonstrated utility in the preparation of complex, biologically active molecules. Its straightforward and regioselective synthesis, coupled with the versatility of the bromine handle for further functionalization, makes it an attractive starting material for researchers in medicinal chemistry and drug development. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in the laboratory.
References
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